5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
“5-CHLORO-2-(ETHANESULFONYL)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-CHLORO-2-(ETHANESULFONYL)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Ethanesulfonylation: The ethanesulfonyl group can be introduced using ethanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Benzothiazole Moiety: This step may involve the coupling of the pyrimidine core with a benzothiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Functionalization: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or ethanesulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound can be used in the synthesis of advanced materials, such as polymers or dyes, due to its unique functional groups.
Mechanism of Action
The mechanism of action of “5-CHLORO-2-(ETHANESULFONYL)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE” would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The presence of the benzothiazole moiety suggests potential interactions with nucleic acids or proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
- 5-Chloro-2-(ethanesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of functional groups in “5-CHLORO-2-(ETHANESULFONYL)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE” provides distinct chemical properties, such as increased solubility, reactivity, and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H15ClN4O4S2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O4S2/c1-3-25-9-5-6-11-12(7-9)26-15(19-11)21-14(22)13-10(17)8-18-16(20-13)27(23,24)4-2/h5-8H,3-4H2,1-2H3,(H,19,21,22) |
InChI Key |
FWFUMSQSPJZNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC |
Origin of Product |
United States |
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